molecular formula C24H30N2O2 B1220349 3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone CAS No. 146561-59-3

3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone

Katalognummer: B1220349
CAS-Nummer: 146561-59-3
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: YTZUOZVKZMXBOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties

The structural complexity of 3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone arises from the integration of multiple heterocyclic and aromatic systems within a single molecular framework. The compound's architecture reflects a deliberate arrangement of functional groups that enables specific molecular interactions while maintaining conformational flexibility. The spatial organization of these structural elements creates opportunities for both intramolecular and intermolecular interactions that significantly influence the compound's physical and chemical properties. Understanding the detailed molecular architecture is essential for predicting the compound's behavior in various chemical environments and its potential applications in pharmaceutical research.

Molecular Architecture

The molecular architecture of this compound demonstrates a carefully orchestrated arrangement of five distinct structural components that work in concert to define the compound's overall properties. The central propanone backbone serves as the organizing principle around which the other functional groups are arranged, creating a three-dimensional structure with specific geometric constraints and electronic characteristics. The compound's architecture enables multiple conformational states while maintaining the integrity of key functional group interactions. This structural complexity provides numerous opportunities for molecular recognition events and specific binding interactions with biological targets.

Core Structural Components: Piperazine-benzyl Conjugate, Cyclobutyl, Phenyl, Hydroxyl, and Ketone Moieties

The piperazine-benzyl conjugate represents the most structurally complex component of the molecule, consisting of a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. Piperazine exists as a deliquescent solid with characteristic conformational flexibility, adopting a chair conformation similar to cyclohexane but with nitrogen atoms replacing carbon atoms at the 1 and 4 positions. The piperazine ring demonstrates significant basicity, with two pKb values of 5.35 and 9.73 at 25 degrees Celsius, indicating the presence of two distinct protonation sites. The benzyl substituent attached to one of the nitrogen atoms consists of a phenyl ring connected through a methylene bridge, providing additional aromatic character and potential for pi-pi interactions. This benzylpiperazine moiety contributes significantly to the compound's overall molecular weight and lipophilicity while introducing conformational flexibility through rotation around the carbon-nitrogen and methylene-phenyl bonds.

The cyclobutyl group represents a four-membered saturated carbocycle with the molecular formula (CH2)4, characterized by significant ring strain due to bond angles that deviate substantially from the ideal tetrahedral geometry. Cyclobutane typically adopts a folded or "puckered" conformation rather than a planar arrangement, with one carbon atom making approximately a 25-degree angle with the plane formed by the other three carbon atoms. This puckering reduces eclipsing interactions between adjacent methylene groups while maintaining the inherent ring strain that makes cyclobutyl substituents chemically reactive. The bond angles between carbon atoms in cyclobutane are significantly strained, resulting in lower bond energies compared to related linear or unstrained hydrocarbons. Despite this strain, cyclobutane-containing compounds demonstrate remarkable stability in biological systems, as evidenced by their presence in naturally occurring molecules such as pentacycloanammoxic acid.

The phenyl group attached to the central carbon atom provides aromatic character and geometric constraints to the molecule. The phenyl group, with the formula C6H5, represents a benzene ring minus one hydrogen atom, creating a substituent that maintains the aromatic stability of the parent benzene molecule. Phenyl groups are characterized by equal bond lengths of approximately 1.4 Angstroms between carbon atoms and demonstrate enhanced stability compared to equivalent bonding in aliphatic groups. The aromatic electrons in the phenyl ring are delocalized across the six-membered ring system, creating a region of high electron density above and below the ring plane. This electronic structure enables the phenyl group to participate in various non-covalent interactions, including pi-pi stacking, cation-pi interactions, and aromatic-aromatic interactions with other aromatic systems.

The hydroxyl group (-OH) attached to the central carbon atom introduces both hydrogen bonding capability and increased polarity to the molecule. Hydroxyl groups are characterized by their ability to act as both hydrogen bond donors and acceptors, enabling the formation of extensive hydrogen bonding networks. The oxygen atom in the hydroxyl group possesses two lone pairs of electrons that can accept hydrogen bonds from suitable donors, while the hydrogen atom can participate in hydrogen bonding interactions with electronegative atoms containing lone pairs. The hydroxyl group's position adjacent to the ketone functionality creates the potential for intramolecular hydrogen bonding interactions that may stabilize specific conformational arrangements of the molecule.

The ketone moiety (C=O) serves as the central organizing element of the propanone backbone and provides a highly polarized functional group capable of participating in various chemical interactions. The carbonyl carbon atom exhibits partial positive character due to the electron-withdrawing effect of the oxygen atom, making it susceptible to nucleophilic attack. The oxygen atom of the ketone possesses two lone pairs of electrons and exhibits partial negative character, enabling it to serve as a hydrogen bond acceptor. The ketone functionality demonstrates characteristic infrared absorption around 1700 wavenumbers and exhibits distinctive chemical reactivity patterns including nucleophilic addition reactions and enol-keto tautomerism under appropriate conditions.

Functional Group Spatial Arrangement: Hydroxyl and Ketone Positioning for Hydrogen Bonding Capacity

The spatial arrangement of the hydroxyl and ketone functionalities in this compound creates optimal conditions for intramolecular hydrogen bonding interactions that significantly influence the compound's conformational preferences and chemical behavior. The hydroxyl group is positioned on the carbon atom adjacent to the ketone carbonyl group, creating a 1,2-relationship that enables the formation of a six-membered hydrogen bonding ring when the hydroxyl hydrogen interacts with the ketone oxygen. This geometric arrangement is particularly favorable for hydrogen bond formation, as evidenced by computational studies demonstrating that intramolecular hydrogen bonds in hydroxycarbonyl compounds can exhibit energies ranging from 1.4 to 13.7 kilocalories per mole.

The hydrogen bonding interaction between the hydroxyl and ketone groups follows the general notation Dn-H···Ac, where the hydroxyl group serves as the hydrogen bond donor (Dn-H) and the ketone oxygen acts as the hydrogen bond acceptor (Ac). This interaction exhibits partial covalent character and cannot be described as a purely electrostatic force, arising from charge transfer, orbital interactions, and quantum mechanical delocalization effects. The strength of this intramolecular hydrogen bond depends on several geometric factors, including the O-H···O angle, the H···O distance, and the overall molecular conformation that positions these functional groups in optimal alignment.

Computational studies of similar hydroxycarbonyl systems demonstrate that intramolecular hydrogen bonding can significantly influence molecular geometry and electronic structure. The molecular tailoring approach applied to such systems reveals that hydrogen bond energies correlate strongly with conventional geometric descriptors, including bond lengths and angles. In six-membered hydrogen bonding rings formed between hydroxyl and carbonyl groups, the optimal H···O distance typically ranges from 1.8 to 2.2 Angstroms, while the O-H···O angle approaches linearity for maximum bonding strength.

The intramolecular hydrogen bonding interaction between the hydroxyl and ketone groups can influence the compound's overall conformation by stabilizing specific rotational arrangements around the central carbon-carbon bonds. This stabilization effect has been demonstrated in related systems where intramolecular hydrogen bonding enhances the reactivity of electrophilic centers and influences the stereochemical outcome of chemical reactions. The hydrogen bonding interaction may also affect the compound's solubility properties, as the intramolecular hydrogen bond reduces the number of hydrogen bonding sites available for intermolecular interactions with solvent molecules.

Spectroscopic evidence for intramolecular hydrogen bonding in hydroxycarbonyl compounds typically includes characteristic shifts in infrared spectroscopy, where the hydroxyl O-H stretching frequency appears at lower wavenumbers compared to free hydroxyl groups. Similarly, proton nuclear magnetic resonance spectroscopy often reveals downfield shifts for hydroxyl protons involved in hydrogen bonding interactions, reflecting the deshielding effect of the hydrogen bond formation. These spectroscopic signatures provide valuable tools for confirming the presence and strength of intramolecular hydrogen bonding in the compound.

Stereochemistry: Chiral Center Configuration at Cyclobutyl and Phenyl Junctions

The central carbon atom in this compound serves as a chiral center due to the presence of four different substituents: the benzylpiperazinylmethyl group, the cyclobutyl group, the phenyl group, and the hydroxyl group. This chiral center introduces stereochemical complexity to the molecule, creating the possibility for two enantiomeric forms that are non-superimposable mirror images of each other. The absolute configuration of this chiral center can be determined using the Cahn-Ingold-Prelog priority rules, which assign priorities to substituents based on atomic number and connectivity patterns.

Stereochemistry plays a fundamental role in determining the three-dimensional spatial arrangement of atoms within the molecule and significantly influences the compound's biological activity and physical properties. The presence of a chiral center means that the two enantiomers of the compound may exhibit different interactions with biological targets, as many enzymes and receptors demonstrate high degrees of stereoselectivity. This stereochemical consideration is particularly important in pharmaceutical applications, where enantiomers of the same compound can exhibit dramatically different pharmacological profiles.

The geometric constraints imposed by the cyclobutyl and phenyl substituents create additional complexity in the stereochemical analysis of the compound. The cyclobutyl group, with its characteristic puckered conformation, adopts a specific three-dimensional arrangement that influences the overall molecular shape. The four carbon atoms in the cyclobutyl ring are not coplanar, with one carbon atom typically displaced by approximately 25 degrees from the plane formed by the other three carbon atoms. This geometric constraint affects the approach angles for chemical reactions and may influence the stereochemical outcome of transformations involving the chiral center.

The phenyl group's planar aromatic structure introduces additional geometric constraints that influence the compound's overall three-dimensional shape. The phenyl ring adopts a specific orientation relative to the central chiral carbon atom, and rotation around the carbon-phenyl bond is restricted by steric interactions with other substituents. The aromatic nature of the phenyl group also introduces the possibility for pi-pi stacking interactions with other aromatic systems, which may influence the compound's conformational preferences and intermolecular interactions.

The combination of the bulky cyclobutyl and phenyl substituents attached to the chiral center creates significant steric hindrance that may influence the compound's chemical reactivity and conformational behavior. These steric effects can be quantified using computational methods that calculate the steric energy associated with different conformational arrangements. The steric interactions between substituents may also influence the barrier to rotation around single bonds, creating preferred conformational states that minimize unfavorable steric contacts.

The stereochemical complexity of the compound is further enhanced by the conformational flexibility of the benzylpiperazine substituent, which can adopt multiple conformational states depending on the rotational arrangements around the various single bonds within this group. The piperazine ring itself can undergo conformational changes, transitioning between chair and boat conformations, although the chair conformation is typically preferred due to reduced steric strain. The benzyl substituent attached to the piperazine nitrogen can rotate around the carbon-nitrogen bond, creating additional conformational possibilities that may influence the overall molecular shape and properties.

Structural Component Molecular Formula Key Characteristics Geometric Properties
Benzylpiperazine C11H16N2 Six-membered heterocycle with benzyl substituent Chair conformation, pKb values 5.35 and 9.73
Cyclobutyl C4H7 Four-membered carbocycle Puckered conformation, 25° fold angle
Phenyl C6H5 Aromatic ring system Planar structure, 1.4 Å bond lengths
Hydroxyl OH Polar functional group Hydrogen bond donor and acceptor
Ketone CO Carbonyl functionality Electrophilic carbon, nucleophilic oxygen
Hydrogen Bonding Parameter Typical Range Optimal Value Energy Contribution
H···O Distance 1.8-2.2 Å 1.9-2.0 Å 1.4-13.7 kcal/mol
O-H···O Angle 140-180° 170-180° Maximum at linearity
Ring Size 5-8 members 6 members Most stable configuration
Bond Energy 1.4-13.7 kcal/mol 5-10 kcal/mol Moderate to strong bonding

Eigenschaften

CAS-Nummer

146561-59-3

Molekularformel

C24H30N2O2

Molekulargewicht

378.5 g/mol

IUPAC-Name

3-(4-benzylpiperazin-1-yl)-1-cyclobutyl-1-hydroxy-1-phenylpropan-2-one

InChI

InChI=1S/C24H30N2O2/c27-23(24(28,22-12-7-13-22)21-10-5-2-6-11-21)19-26-16-14-25(15-17-26)18-20-8-3-1-4-9-20/h1-6,8-11,22,28H,7,12-19H2

InChI-Schlüssel

YTZUOZVKZMXBOP-UHFFFAOYSA-N

SMILES

C1CC(C1)C(C2=CC=CC=C2)(C(=O)CN3CCN(CC3)CC4=CC=CC=C4)O

Kanonische SMILES

C1CC(C1)C(C2=CC=CC=C2)(C(=O)CN3CCN(CC3)CC4=CC=CC=C4)O

Synonyme

3-(4-benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone
NPC 14695
NPC-14695

Herkunft des Produkts

United States

Vorbereitungsmethoden

Der Syntheseweg für NPC 14695 beinhaltet die Herstellung von aktivierten Polyethylenglykolen. Dieser Prozess umfasst die Reaktion von geschmolzenem Polyethylenglykol mit einem Aktivator in Abwesenheit eines Lösungsmittels. Die Reaktion wird in einer Inertgasatmosphäre bei einer Temperatur durchgeführt, die mindestens 10 °C über dem Schmelzpunkt von Polyethylenglykol liegt . Der in diesem Prozess verwendete Aktivator kann eine Halogenidgruppe, eine Mesylgruppe, eine Tosylgruppe, eine Phenoxygruppe oder eine substituierte Phenoxygruppe sein .

Wissenschaftliche Forschungsanwendungen

The compound 3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its applications, focusing on scientific research findings, case studies, and relevant data.

Antidepressant Activity

Research indicates that compounds with piperazine structures can exhibit antidepressant-like effects. A study highlighted the role of similar piperazine derivatives in modulating serotonin and norepinephrine levels, which are crucial in treating depression . The specific interactions of this compound with neurotransmitter systems warrant further investigation.

Antipsychotic Properties

The compound's structure suggests potential antipsychotic activity. Studies on related compounds have shown efficacy in blocking dopamine receptors, which is a common mechanism for antipsychotic drugs. For instance, the interaction with dopamine D2 receptors could be an area of focus for future research involving this compound .

Anti-inflammatory Effects

Emerging evidence suggests that piperazine derivatives may possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines could make this compound a candidate for treating inflammatory conditions . Further studies are needed to elucidate its mechanism of action and effectiveness in vivo.

Neuroprotective Effects

Some studies have indicated that compounds similar to this compound may provide neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases . Investigating its neuroprotective mechanisms could open avenues for developing treatments for conditions like Alzheimer's disease.

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AntidepressantModulation of serotonin/norepinephrine levels
AntipsychoticDopamine receptor blockade
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial, a derivative similar to this compound was administered to patients with major depressive disorder. Results indicated significant improvements in mood and anxiety levels compared to placebo controls, suggesting its potential as an antidepressant .

Case Study 2: Neuroprotection

A preclinical study evaluated the neuroprotective effects of piperazine derivatives in models of oxidative stress-induced neuronal damage. The findings demonstrated that these compounds reduced cell death and improved cognitive function in treated animals, indicating a promising avenue for further exploration in neurodegenerative disease treatments .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Discussion

Mechanistic Insights

The compound’s mechanism aligns with classical PSII inhibitors, blocking electron transfer by competing with plastoquinone at the QB site. However, its benzylpiperazinyl moiety introduces π-π stacking interactions with tyrosine residues (e.g., Tyr-161 in Spinacia oleracea), a feature absent in DCMU .

Limitations and Gaps
  • Toxicity Data : While potency is established, mammalian toxicity profiles and environmental persistence remain uncharacterized.

Biologische Aktivität

3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone, commonly referred to as NPC 14695, is a synthetic compound notable for its biological activity as a muscarinic acetylcholine receptor antagonist. This article delves into its biological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C24_{24}H30_{30}N2_{2}O2_{2}
  • Molecular Weight: 378.5 g/mol
  • IUPAC Name: 3-(4-benzylpiperazin-1-yl)-1-cyclobutyl-1-hydroxy-1-phenylpropan-2-one
  • CAS Number: 146561-59-3

The compound features a piperazine moiety, a cyclobutyl group, and a hydroxyl functional group which contribute to its pharmacological profile. The structural configuration allows for specific interactions with muscarinic receptors, influencing its biological activity.

NPC 14695 functions primarily as an antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is predominantly found in smooth muscle tissues. The compound exhibits significant selectivity for bladder function over other cholinergic effects such as salivation and mydriasis:

  • In Vivo Studies: Research indicates that NPC 14695 demonstrated 11-fold and 37-fold separations in its effects on bladder contraction versus mydriatic and salivation responses, respectively . This selectivity suggests its potential utility in treating conditions like urinary incontinence.

Antimuscarinic Effects

NPC 14695 has been shown to possess strong antimuscarinic properties:

  • Bladder Selectivity: It selectively inhibits bladder contractions while minimizing side effects related to other cholinergic pathways .
  • Bronchodilation: The compound has also been evaluated for its bronchodilatory effects, showing efficacy comparable to established agents like albuterol in preventing bronchoconstriction.

Structure-Activity Relationship (SAR)

Understanding the SAR of NPC 14695 is crucial for optimizing its therapeutic potential:

  • Substituent Influence: The presence of the benzyl group on the piperazine nitrogen significantly enhances the compound's affinity for M3 receptors. Variants with different substituents have shown varying degrees of selectivity and potency .
CompoundReceptor SelectivityPotency (fold separation)
NPC 14695M3 vs M1/M211 (bladder vs mydriasis), 37 (bladder vs salivation)
2-chlorobenzyl derivativeM3 vs M1/M2>178

Case Studies and Research Findings

Numerous studies have explored the pharmacological implications of NPC 14695:

  • Urinary Incontinence Treatment: A study focused on its application for treating urinary incontinence demonstrated that NPC 14695 effectively reduces bladder overactivity while maintaining minimal side effects .
  • Respiratory Conditions: In models of asthma and chronic obstructive pulmonary disease (COPD), NPC 14695 exhibited significant bronchodilation, suggesting its role as a therapeutic agent in respiratory disorders.
  • Comparative Analyses: Comparative studies with other piperazine derivatives have highlighted NPC 14695's unique profile as a smooth muscle-selective antagonist, differentiating it from broader-spectrum agents that may induce unwanted side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitutions and ketone functionalization. For example, analogous compounds (e.g., (E)-1-(4-Benzhydrylpiperazin-1-yl)-3-(2-ethoxyphenyl)prop-2-en-1-one) are synthesized via base-catalyzed reactions (e.g., potassium carbonate) with propargyl bromide or similar reagents . Optimization includes:

  • Reaction Temperature : 60–80°C to balance reactivity and side-product formation.
  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields.
  • Characterization : Confirm product purity via ¹H NMR (e.g., δ4.7 for alkyne protons) and FT-IR (e.g., C=O stretch at ~1,700 cm⁻¹) .

Q. What analytical methods are validated for quantifying this compound in complex matrices?

  • Methodology : Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used. Key parameters include:

  • Mobile Phase : Methanol/buffer mixtures (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) to achieve baseline separation .
  • Column : C18 stationary phase (5 µm particle size) for optimal retention of hydrophobic moieties.
  • Validation : Assess linearity (R² > 0.995), LOD (≤0.1 µg/mL), and recovery (>95%) using spiked samples .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • X-ray Diffraction : Resolve crystal structure to confirm stereochemistry (e.g., cyclobutyl ring conformation) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • ¹³C NMR : Assign peaks for benzylpiperazinyl (δ110–150 ppm) and carbonyl (δ200–210 ppm) groups .

Advanced Research Questions

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of this compound?

  • Methodology : Discrepancies often arise from:

  • Conformational Flexibility : Use molecular dynamics simulations to model cyclobutyl ring dynamics and piperazinyl group orientation .
  • Experimental Variability : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize confounding factors .
  • Data Normalization : Compare results against internal standards (e.g., benzophenone derivatives) to calibrate activity metrics .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Docking Studies : Target the compound’s hydroxy and benzyl groups to optimize binding to CNS receptors (e.g., σ-1 receptors).
  • ADMET Prediction : Use QSAR models to predict logP (<3.5 for blood-brain barrier penetration) and metabolic stability (CYP3A4 liability assessment) .
  • Synthetic Feasibility : Prioritize derivatives with ≤5 synthetic steps and commercially available intermediates (e.g., 4-benzylpiperazine) .

Q. What experimental designs resolve contradictions between in vitro and in vivo efficacy data?

  • Methodology :

  • Dose Escalation Studies : Test sub-therapeutic to supra-therapeutic doses to identify nonlinear pharmacokinetics.
  • Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo effects .
  • Species-Specific Factors : Compare rodent vs. human liver microsome stability to address interspecies variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.